2-chloro-6-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2-Chloro-6-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound characterized by its unique structure, which includes a benzamide group, a chloro group, a fluoro group, and a phenyl-1,3,4-thiadiazol moiety
Mechanism of Action
Target of Action
Similar compounds have been known to target peripheral sensory trigeminal nerves .
Mode of Action
It’s worth noting that similar compounds have been reported to act as antagonists to receptors such as the calcitonin gene-related peptide (cgrp) receptor .
Biochemical Pathways
Similar compounds have been known to influence the pathways involving the cgrp receptor .
Pharmacokinetics
It’s worth noting that similar compounds, such as boronic acids and their esters, are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph .
Result of Action
Similar compounds have been known to exhibit herbicidal activities .
Action Environment
It’s worth noting that the hydrolysis of similar compounds, such as boronic pinacol esters, is considerably accelerated at physiological ph .
Biochemical Analysis
Biochemical Properties
They may interact with enzymes, proteins, and other biomolecules, influencing their function and activity .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:
Friedel-Crafts Acylation: To introduce the acyl group onto the benzene ring.
Halogenation: To add the chloro and fluoro groups at the appropriate positions on the benzene ring.
Formation of the Thiadiazole Ring: This can be achieved through cyclization reactions involving hydrazine and carbon disulfide.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: To introduce oxygen-containing functional groups.
Reduction: To reduce specific functional groups.
Substitution Reactions: To replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution Reactions: Nucleophiles and electrophiles are employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-chloro-6-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is studied for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. It may be used in the development of new drugs targeting various diseases.
Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products.
Comparison with Similar Compounds
2-Chloro-5-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
2-Fluoro-6-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
2-Chloro-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness: 2-Chloro-6-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide stands out due to its specific arrangement of halogen atoms and the presence of the phenyl-1,3,4-thiadiazol group. This unique structure contributes to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3OS/c16-10-7-4-8-11(17)12(10)13(21)18-15-20-19-14(22-15)9-5-2-1-3-6-9/h1-8H,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUDGEZCLSRGAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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